2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,15-6-2-1-3-7-15)16-10-12-22(13-11-16)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14,16H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKDKLWSSUXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the benzenesulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline is significant due to its structural similarities to other quinoxaline derivatives, which are known for a wide range of biological activities. Some key properties include:
- Anticancer Activity : Quinoxaline derivatives have been extensively studied for their anticancer properties. For example, benzo[g]quinoxaline derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-15) cells. The mechanism often involves apoptosis induction and inhibition of topoisomerase IIβ activity, which is crucial for DNA replication and repair .
- Antiviral Activity : Recent studies indicate that quinoxaline derivatives exhibit antiviral properties against respiratory pathogens, including the H1N1 influenza virus. The compound demonstrated low cytotoxicity in non-cancerous cells while effectively inhibiting viral replication .
- Antimicrobial Properties : Quinoxaline compounds are also recognized for their antimicrobial activities against various bacterial strains. They have been reported to inhibit the growth of Gram-positive bacteria and exhibit antifungal properties .
Synthesis Routes
The synthesis of this compound can be achieved through several methods, often involving multicomponent reactions or cyclocondensation techniques. The following are common synthetic approaches:
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of quinoxaline derivatives. For instance, the condensation of piperidine derivatives with sulfonyl chlorides and quinoxaline precursors has been successfully employed to synthesize related compounds .
- Cyclocondensation Techniques : This method involves the reaction of 1,2-diamines with α-haloketones or aldehydes to form quinoxaline structures. The introduction of sulfonyl groups can be achieved through subsequent reactions with sulfonyl chlorides .
Therapeutic Applications
The diverse pharmacological activities of this compound suggest several therapeutic applications:
Cancer Therapy
The compound's ability to induce apoptosis in cancer cells and inhibit topoisomerase activity positions it as a promising candidate for cancer treatment. Its effectiveness against specific cancer cell lines suggests potential use in developing targeted therapies.
Antiviral Treatments
Given its antiviral efficacy against strains like H1N1, this compound could be explored further as a treatment option for viral infections, particularly in developing antiviral medications.
Antimicrobial Agents
The antimicrobial properties indicate potential applications in treating bacterial and fungal infections, contributing to the development of new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of quinoxaline derivatives, including this compound:
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Sulfonyl-Containing Derivatives
- 2-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]quinoxaline (Compound 58, ): This analog substitutes the piperidine ring with a pyrrole group. Its synthesis yielded only 10%, suggesting synthetic challenges compared to other derivatives.
- 2-ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline (): The piperazine ring (two nitrogen atoms) introduces additional hydrogen-bonding capacity, while the 4-methylbenzenesulfonyl group increases lipophilicity. These features may enhance membrane permeability compared to the target compound’s unmodified benzenesulfonyl-piperidine moiety.
Halogen-Substituted Derivatives
- 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (Compound 4, ): Halogen substituents (Br, Cl) and a trifluoromethylphenyl group contribute to potent dual anticancer and antimicrobial activity. The target compound lacks halogens, which may reduce cytotoxicity but improve metabolic stability.
Heterocycle-Fused Derivatives
- The target compound’s non-fused structure may favor different mechanisms, such as enzyme inhibition.
Table 1: Comparative Bioactivity of Selected Quinoxaline Derivatives
Anticancer and Antimicrobial Potential
- Halogenated derivatives (e.g., Compound 4, ) show strong activity due to electron-withdrawing groups enhancing DNA damage or enzyme inhibition. The target compound’s benzenesulfonyl group may instead target kinases or sulfotransferases.
- Piperidine-containing analogs (e.g., target compound) could exhibit improved blood-brain barrier penetration compared to piperazine derivatives (), relevant for CNS-targeted therapies.
Biological Activity
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline is a compound of growing interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperidine ring and a benzenesulfonyl group. This unique structure contributes to its interaction with various biological targets.
Structural Formula
Antiviral Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as antiviral agents. Research indicates that compounds with a quinoxaline moiety exhibit significant activity against various viruses:
- HIV-1 Reverse Transcriptase Inhibition : Compounds similar to this compound have shown promising results in inhibiting HIV-1 reverse transcriptase, suggesting potential use in HIV treatment .
- Influenza Virus : Derivatives have demonstrated strong inhibitory effects against H1N1 with an IC50 value of approximately 0.2164 μM, indicating their effectiveness in viral suppression .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Topoisomerase Inhibition : The compound has been found to inhibit topoisomerase IIβ, an enzyme critical for DNA replication. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
- Cell Cycle Modulation : Studies report that quinoxaline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 breast cancer cells .
Antimicrobial Activity
The compound has also shown antimicrobial properties, making it a candidate for treating bacterial infections. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain targets |
| Alteration of piperidine substituents | Enhanced selectivity and reduced cytotoxicity |
| Variations in sulfonyl group | Changes in solubility and bioavailability |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinoxaline Core : The initial step often includes the condensation of o-phenylenediamine with appropriate carbonyl compounds.
- Piperidine Substitution : A piperidine derivative is introduced via nucleophilic substitution.
- Sulfonylation : Finally, the introduction of the benzenesulfonyl group is achieved through sulfonation reactions.
Case Studies
Several case studies have documented the efficacy of quinoxaline derivatives:
- Study on Antiviral Properties : A recent investigation into various quinoxaline derivatives demonstrated their ability to inhibit viral replication significantly, with some compounds showing IC50 values lower than standard antiviral drugs .
- Cancer Cell Line Testing : In vitro studies on MCF-7 cells revealed that specific modifications to the quinoxaline structure could enhance its apoptotic effects while minimizing cytotoxicity to normal cells .
Q & A
Basic Question: What are the established synthetic routes for 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline, and how can experimental conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Quinoxaline Core Formation : Condensation of o-phenylenediamine with benzil derivatives under reflux in ethanol or acetic acid .
Piperidine Substitution : Reacting the quinoxaline intermediate with 4-(benzenesulfonyl)piperidine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Optimization : Reaction efficiency can be improved by:
- Monitoring reaction progress via TLC or HPLC.
- Adjusting stoichiometry of coupling agents (1.2–1.5 equivalents) to minimize side products.
- Using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced Question: How can computational methods resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in assay conditions or target selectivity. A systematic approach includes:
Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases, GPCRs). Focus on the benzenesulfonyl group’s role in binding affinity .
MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes under physiological conditions .
Meta-Analysis : Compare published IC₅₀ values using statistical tools (e.g., ANOVA) to identify outliers influenced by buffer pH, temperature, or cell-line variability .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm; quinoxaline aromatic protons at δ 7.8–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]⁺ expected for C₂₀H₂₂N₄O₂S: 382.1465) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
SAR strategies involve:
Core Modifications :
- Replace benzenesulfonyl with pyridine-3-sulfonyl to improve solubility.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance target binding .
Piperidine Substitution :
- Test N-alkyl vs. N-aryl derivatives to modulate lipophilicity (logP calculations via ChemAxon).
- Evaluate sp³/sp² hybridization effects on conformational flexibility .
In Silico Screening : Use QSAR models (e.g., Random Forest, SVM) trained on bioactivity datasets to predict ADMET properties .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Critical challenges include:
- Purification at Scale : Replace column chromatography with recrystallization (solvent screening via Hansen solubility parameters) .
- Byproduct Management : Optimize reaction time/temperature to suppress hydrolysis of the sulfonyl group (monitor via in-line FTIR) .
- Yield Improvement : Use flow chemistry for piperidine coupling steps to enhance reproducibility (residence time: 15–30 min; T = 60–80°C) .
Advanced Question: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
Tautomerism in quinoxaline derivatives can be addressed via:
Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ (e.g., -NH signals broadening at elevated temperatures) .
X-ray Diffraction : Compare bond lengths (e.g., C-N in piperidine vs. quinoxaline) to identify dominant tautomers .
DFT Calculations : Compute relative stability of tautomers using Gaussian09 at the B3LYP/6-31G* level .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Prioritize assays based on target hypotheses:
- Enzyme Inhibition : Kinase glo® assays (e.g., EGFR, VEGFR2) with ATP concentration titrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 72-hour exposure .
- Solubility : Equilibrium solubility in PBS (pH 7.4) via nephelometry .
Advanced Question: How can factorial design optimize reaction conditions for high-throughput synthesis?
Methodological Answer:
A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) can identify optimal conditions:
Factors/Ranges :
- Temperature: 60°C vs. 80°C.
- Catalyst: 5 mol% vs. 10 mol% Pd(OAc)₂.
- Solvent: DMF vs. THF.
Response Variables : Yield, purity, reaction time.
Analysis : ANOVA to rank factor significance; response surface modeling (JMP®) for multi-objective optimization .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl-containing vapors .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced Question: How can isotopic labeling (e.g., ¹⁴C, ³H) aid in pharmacokinetic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
